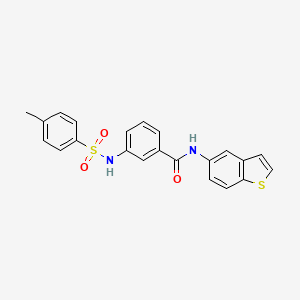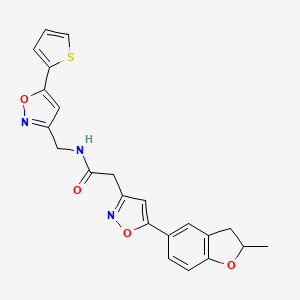![molecular formula C16H13N3O4 B2557325 2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide CAS No. 188544-09-4](/img/structure/B2557325.png)
2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide” is a chemical substance with the molecular formula C16H13N3O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide” can be represented by the linear formula C16H13N3O4 . The average mass of the molecule is 311.292 Da, and the monoisotopic mass is 311.090607 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide” are not explicitly mentioned in the available resources. The molecular weight of the compound is 192.176 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound similar to the one , was analyzed. It was found to crystallize in the orthorhombic space group, with specific unit cell dimensions and angles between aromatic rings. This type of structural information is crucial for understanding the physical properties of such compounds (Saeed, Hussain, & Flörke, 2008).
Synthesis and Biological Activity :
- A study on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives showed that these compounds can be synthesized using environmentally benign catalysts under microwave irradiations at solvent-free conditions. These derivatives exhibited significant antibacterial and antifungal activities, highlighting their potential use in medical and pharmaceutical research (Ighilahriz-Boubchir et al., 2017).
Antiproliferative Activity :
- A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds were found to act as antitubulin agents, indicating their potential in cancer treatment research (Raffa et al., 2011).
Corrosion Inhibition :
- The corrosion inhibition studies of N-Phenyl-benzamide derivatives on mild steel in acidic conditions demonstrated that electron-withdrawing and releasing substituents significantly affect their inhibition behavior. This suggests the utility of such compounds in industrial applications, particularly in corrosion protection (Mishra et al., 2018).
Colorimetric Detection of Cyanide :
- N-nitrophenyl benzamide derivatives were developed as chemosensors for cyanide detection in aqueous environments, exploiting cyanide's affinity towards the acyl carbonyl carbon. This indicates potential applications in environmental monitoring and safety (Sun, Wang, & Guo, 2009).
Electrochemical Analysis :
- The electrochemical behaviors of nitro-substituted benzamides were investigated, revealing their potential as prodrug candidates for nitroreductase-based cancer therapy. This provides insights into their application in developing new therapeutic agents (Sağlam et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-16(21)13-6-1-2-7-14(13)18-15(20)9-8-11-4-3-5-12(10-11)19(22)23/h1-10H,(H2,17,21)(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPQJMMUCYHTME-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-Isopropylamino-phenyl)-piperidin-4-YL]-propan-1-OL](/img/structure/B2557248.png)

![4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)
![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride](/img/structure/B2557251.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2557252.png)

![N-(3-chlorophenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2557255.png)

![(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B2557259.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride](/img/structure/B2557261.png)

